molecular formula C17H17N3O5S B11017851 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B11017851
M. Wt: 375.4 g/mol
InChI Key: AUBSYGVHHFOPJQ-UHFFFAOYSA-N
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Description

2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a thiadiazole ring, and an acetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves multiple steps. The starting material is typically 7-hydroxy-4-methyl-2H-chromen-2-one, which undergoes a series of reactions to form the final product. The key steps include:

    Acetylation: The addition of an acetamide group to the chromen-2-one core.

    Thiadiazole Formation: The formation of the thiadiazole ring through a cyclization reaction involving appropriate reagents and conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the chromen-2-one or thiadiazole rings are replaced with other groups using appropriate reagents.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a subject of interest in biological research.

    Medicine: Due to its potential therapeutic properties, the compound is being investigated for its use in drug development and as a lead compound for designing new pharmaceuticals.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The chromen-2-one core and thiadiazole ring are known to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H17N3O5S

Molecular Weight

375.4 g/mol

IUPAC Name

2-(7-methoxy-4-methyl-2-oxochromen-3-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C17H17N3O5S/c1-9-11-5-4-10(24-3)6-13(11)25-16(22)12(9)7-14(21)18-17-20-19-15(26-17)8-23-2/h4-6H,7-8H2,1-3H3,(H,18,20,21)

InChI Key

AUBSYGVHHFOPJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NC3=NN=C(S3)COC

Origin of Product

United States

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